

Trans-Hexahydroisobenzofuran-1,3-dione: A Technical Review for Drug Development Professionals

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Compound of Interest

Compound Name: *trans-Hexahydroisobenzofuran-1,3-dione*

Cat. No.: B1353774

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An In-depth Guide to the Synthesis, Properties, and Biological Activities of a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is a cyclic dicarboxylic anhydride with the chemical formula $C_8H_{10}O_3$ and a molecular weight of 154.16 g/mol. This compound serves as a versatile intermediate in organic synthesis and material science. Its applications range from being a crucial building block in the synthesis of pharmaceuticals and agrochemicals to its use as a curing agent for epoxy resins, an insect repellent, and a rust preventive.^[1] This technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological activities of **trans-hexahydroisobenzofuran-1,3-dione**, with a focus on its potential applications in drug development.

Chemical and Physical Properties

trans-Hexahydroisobenzofuran-1,3-dione is a white solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O ₃	[1]
Molecular Weight	154.16 g/mol	[1]
CAS Number	14166-21-3	[2]
Appearance	Solid	[2]
Melting Point	145-147 °C	[3]
Synonyms	trans-1,2-Cyclohexanedicarboxylic anhydride, trans-Hexahydrophthalic anhydride	[2][3]

Synthesis and Experimental Protocols

The synthesis of **trans-hexahydroisobenzofuran-1,3-dione** can be achieved through a multi-step process involving a Diels-Alder reaction to form the cis-isomer precursor, followed by isomerization to the trans-diacid and subsequent dehydration.

Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (Diels-Alder Reaction)

This procedure is adapted from typical Diels-Alder reactions involving 1,3-butadiene and maleic anhydride.

Materials:

- 3-Sulfolene (a source of 1,3-butadiene)
- Maleic anhydride
- Xylene (solvent)
- Petroleum ether (for precipitation)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride in a 1:1 molar ratio.
- Add xylene as a solvent.
- Heat the mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.
- Continue refluxing for approximately 30-60 minutes.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Add petroleum ether to precipitate the cis-4-cyclohexene-1,2-dicarboxylic anhydride product.
- Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether.
- Dry the product to obtain the crude cis-isomer.

Experimental Protocol: Isomerization to trans-1,2-Cyclohexanedicarboxylic Acid and Dehydration

The trans-anhydride can be prepared from the corresponding trans-diacid, which is commercially available or can be synthesized from the cis-isomer. Heating the trans-diacid leads to dehydration and formation of the anhydride.

Materials:

- trans-1,2-Cyclohexanedicarboxylic acid

Procedure:

- Place trans-1,2-cyclohexanedicarboxylic acid in a suitable apparatus for heating under reduced pressure (e.g., a distillation apparatus).
- Heat the acid to approximately 200 °C.
- The acid will melt and undergo dehydration to form the anhydride.

- The **trans-hexahydroisobenzofuran-1,3-dione** can be purified by distillation or recrystallization.

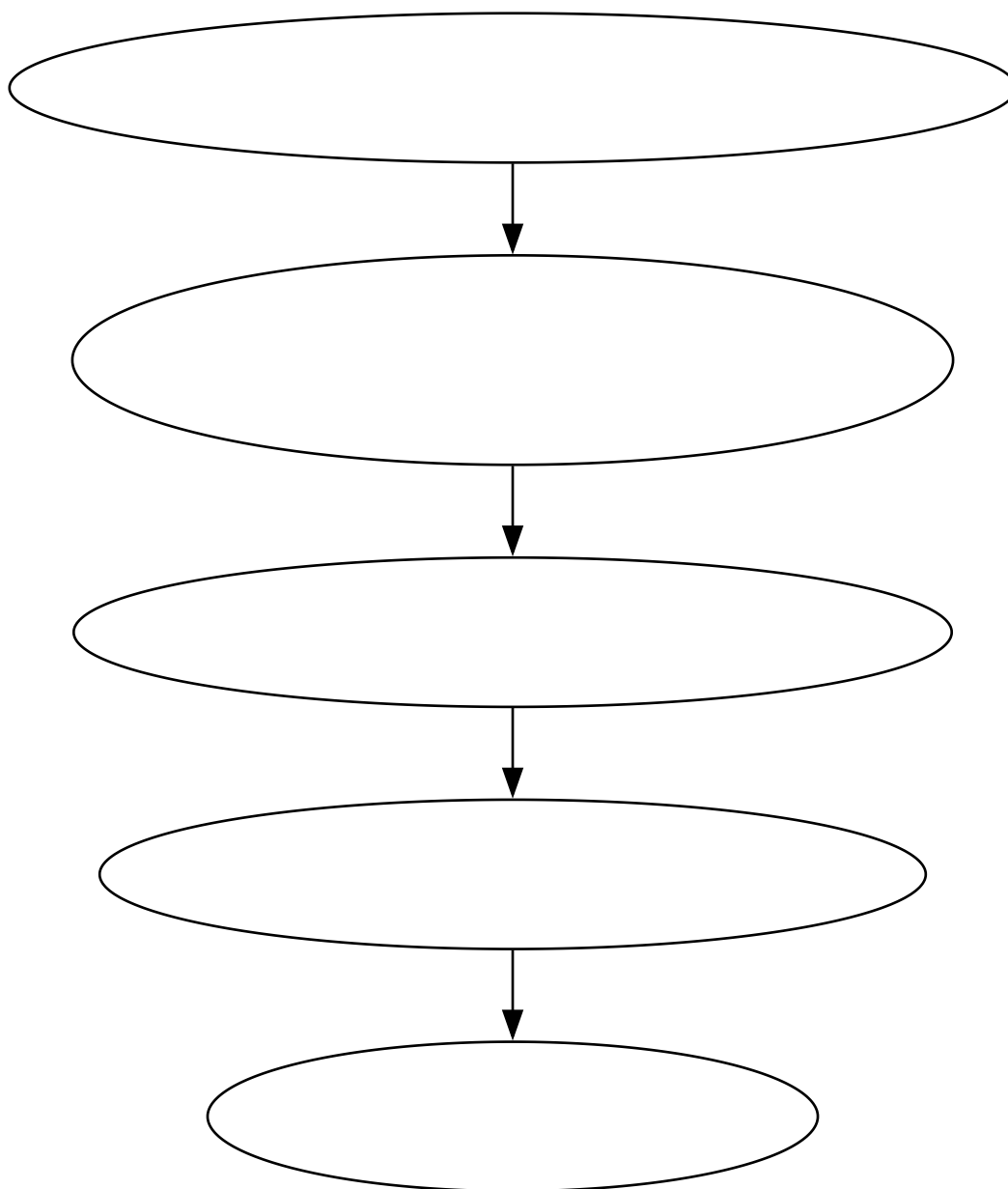
Biological Activities

trans-Hexahydroisobenzofuran-1,3-dione and its parent compound, hexahydrophthalic anhydride, have been investigated for several biological activities, most notably skin sensitization and potential anticonvulsant properties.

Skin Sensitization

Hexahydrophthalic anhydride is a known skin sensitizer.^[4] This property is critical to consider in the context of drug development and handling of the compound. The mechanism of skin sensitization by reactive chemicals is well-understood and follows an Adverse Outcome Pathway (AOP).

Adverse Outcome Pathway for Skin Sensitization



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Experimental Protocol: In Vitro Skin Sensitization Assessment (ARE-Nrf2 Luciferase Test Method - OECD TG 442D)

This in vitro assay assesses the activation of the Keap1-Nrf2-ARE signaling pathway in keratinocytes, a key event in skin sensitization.

Cell Line:

- KeratinoSens™ cell line (HaCaT keratinocytes stably transfected with a luciferase reporter gene under the control of the ARE element from the rat NAD(P)H:quinone oxidoreductase 1 gene).

Procedure:

- Culture KeratinoSens™ cells to approximately 80-90% confluency.
- Prepare a series of concentrations of the test chemical (**trans-hexahydroisobenzofuran-1,3-dione**) in a suitable solvent.
- Expose the cells to the test chemical for 48 hours.
- After exposure, lyse the cells and measure luciferase activity using a luminometer.
- Simultaneously, assess cell viability (e.g., using the MTT assay) to ensure that the observed luciferase induction is not due to cytotoxicity.
- A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold (e.g., 1.5-fold induction) at a concentration that maintains cell viability above a specified level (e.g., 70%).

Anticonvulsant Activity

While specific quantitative data for the anticonvulsant activity of **trans-hexahydroisobenzofuran-1,3-dione** is not readily available in the reviewed literature, various structurally related heterocyclic compounds have shown promise in preclinical models of epilepsy. The evaluation of such compounds typically involves standardized animal models.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Animals:

- Male mice (e.g., Swiss albino)

Procedure:

- Administer the test compound (**trans-hexahydroisobenzofuran-1,3-dione**) intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.
- After a predetermined time (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
- Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
- The absence of the tonic hindlimb extension is considered as protection.
- The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify anticonvulsant drugs effective against myoclonic and absence seizures.

Animals:

- Male mice

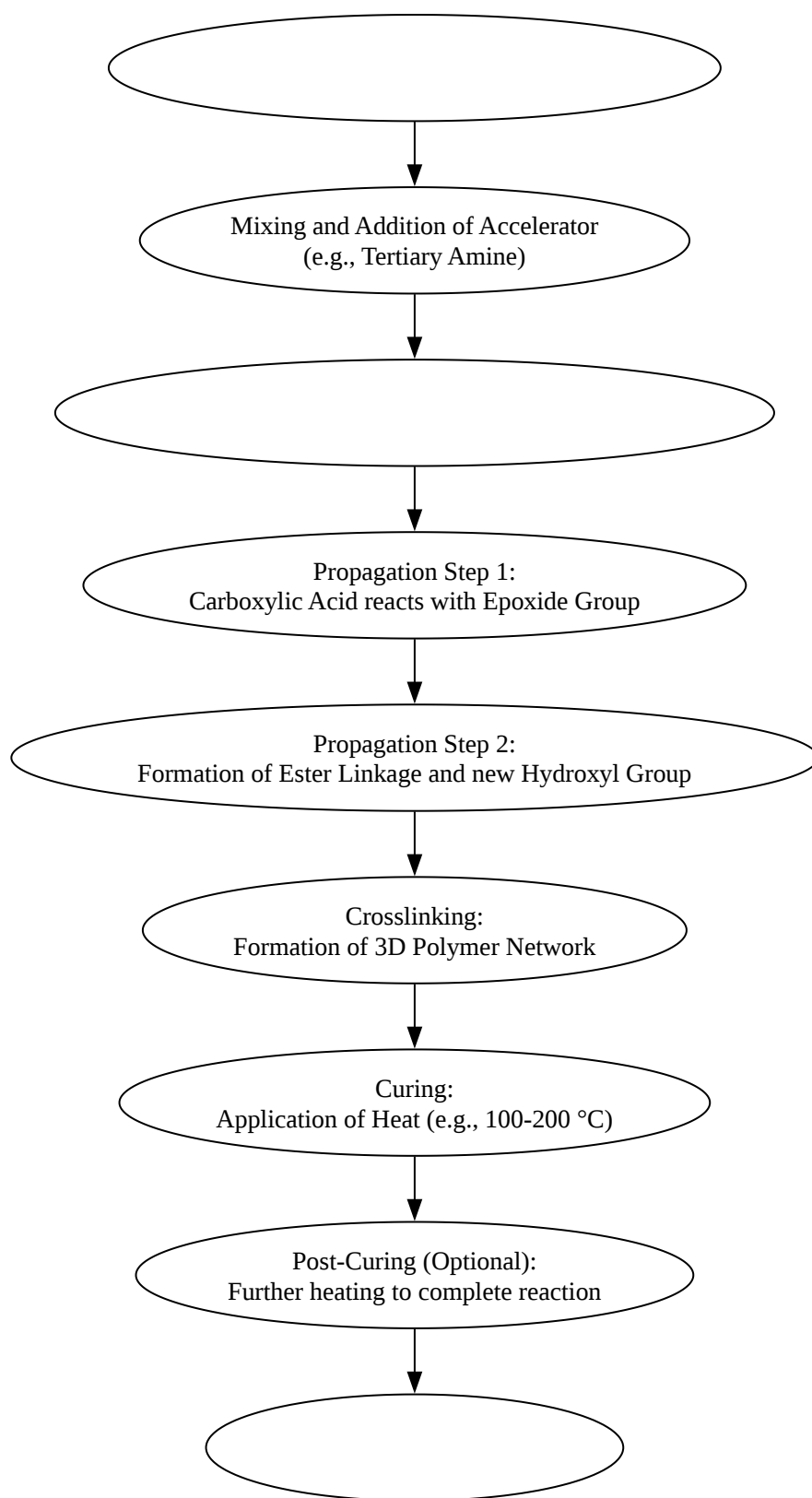
Procedure:

- Administer the test compound at various doses to different groups of mice.
- After a specified time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
- Observe the mice for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.
- The absence of clonic seizures for at least 5 seconds is considered protection.
- Calculate the ED₅₀ as described for the MES test.

Applications in Material Science: Epoxy Resin Curing

trans-Hexahydroisobenzofuran-1,3-dione is utilized as a curing agent for epoxy resins, leading to thermoset polymers with enhanced mechanical and thermal properties.^[1] The curing process involves the ring-opening of the anhydride by hydroxyl groups present on the epoxy resin backbone, followed by reaction of the resulting carboxylic acid with an epoxide group.

Workflow for Epoxy Resin Curing



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Experimental Protocol: Curing of Epoxy Resin

Materials:

- Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
- **trans-Hexahydroisobenzofuran-1,3-dione**
- Accelerator (e.g., a tertiary amine like benzyldimethylamine)

Procedure:

- Preheat the epoxy resin to reduce its viscosity.
- Add the desired amount of **trans-hexahydroisobenzofuran-1,3-dione** to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
- Add a small amount of the accelerator to the mixture and stir.
- Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
- Pour the mixture into a mold and cure it in an oven at a specific temperature schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C).
- After curing, the thermoset polymer can be removed from the mold and subjected to post-curing at a higher temperature to ensure complete reaction and optimize its properties.

Conclusion

trans-Hexahydroisobenzofuran-1,3-dione is a valuable chemical entity with a range of applications. Its role as a skin sensitizer necessitates careful handling and consideration in any formulation intended for topical application. While its potential as an anticonvulsant is suggested by the activity of related structures, further investigation is required to establish its efficacy and mechanism of action. The well-defined chemistry of its use as an epoxy curing agent provides a solid foundation for its application in material science. For drug development professionals, this compound presents both opportunities and challenges. Its synthetic accessibility and reactivity make it an interesting scaffold for medicinal chemistry exploration, while its inherent biological activities require thorough toxicological assessment.

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